2-Chloro-6-methoxy-1,5-naphthyridine
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Overview
Description
2-Chloro-6-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that 1,5-naphthyridines, the class of compounds to which it belongs, exhibit a variety of biological activities
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the known biological activities of 1,5-naphthyridines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that the behavior of 1,5-naphthyridine-2,6-diol, a related compound, was examined using static quantum chemical calculations and first principles molecular dynamics (fpmd) simulations, which indicated that the n−h interactions were sufficiently strong to induce proton transfer processes . This suggests that environmental factors such as pH could potentially influence the action of 2-Chloro-6-methoxy-1,5-naphthyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) to chlorinate 1,5-naphthyridine-2(1H)-one . The reaction conditions generally involve heating the reactants under reflux to achieve the desired chlorinated product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-1,5-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-Chloro-6-methoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in anticancer, antimicrobial, and anti-inflammatory therapies.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-1,5-naphthyridine: Similar structure but with a methyl group instead of a methoxy group.
1,5-Naphthyridine Derivatives: A broad class of compounds with various substitutions on the naphthyridine ring.
Uniqueness
2-Chloro-6-methoxy-1,5-naphthyridine is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and material science.
Properties
IUPAC Name |
2-chloro-6-methoxy-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWRQLQFJRZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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